(+)-Fucose

Description

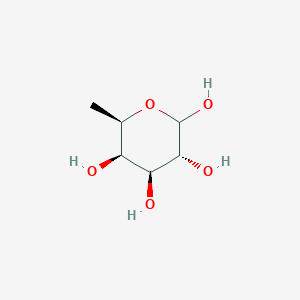

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-DPYQTVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883994 | |

| Record name | (+)-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | D-Fucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3615-37-0, 7724-73-4 | |

| Record name | (+)-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7724-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose, 6-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUCOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/603I57Y449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biological Role of Fucose in Mammals: A Technical Guide for Drug Development

Executive Summary

Fucose (6-deoxy-L-galactose) is a critical monosaccharide in mammalian glycobiology, serving as a terminal modification on N- and O-linked glycans.[1][2][3] Unlike other hexoses, it lacks a hydroxyl group at the C-6 position, contributing to unique hydrophobic interactions in protein-glycan recognition.

For drug development professionals, fucose presents a dualistic nature:

-

Physiological Necessity: It is essential for Notch signaling (development), leukocyte trafficking (inflammation), and ABO blood group determination.

-

Therapeutic Target: In antibody therapeutics, the removal of core fucose (afucosylation) dramatically enhances efficacy via Antibody-Dependent Cellular Cytotoxicity (ADCC).[4][5][6] Conversely, fucose supplementation is the standard of care for Leukocyte Adhesion Deficiency Type II (LAD II).

This guide dissects the biosynthetic pathways, enzymatic machinery, and therapeutic manipulation of fucose, providing actionable protocols for glycan analysis.

Stereochemical Definition & Nomenclature

Critical Technical Note: The user query specified "(+)-Fucose" . It is vital to distinguish between the two isomers:

-

(-)-L-Fucose: The biologically relevant form in mammals.[7] It is the substrate for all mammalian fucosyltransferases (FUTs).

-

(+)-D-Fucose: A synthetic isomer (or rare bacterial metabolite). In mammalian systems, (+)-D-Fucose is non-metabolizable and is often used experimentally as a competitive inhibitor or tracer.

This guide focuses on the biological role of L-Fucose (the active metabolite) while referencing D-Fucose only as a pharmacological tool.

Biosynthetic Foundations: The GDP-Fucose Supply Chain

Mammalian cells cannot utilize free fucose directly for glycosylation; it must first be activated to GDP-Fucose .[7][8] This occurs via two distinct pathways.[4] Understanding these pathways is crucial for designing metabolic inhibitors (e.g., for cancer therapy).

The Pathways

-

De Novo Pathway (Dominant): Converts GDP-Mannose to GDP-Fucose.[7][8][9] This accounts for >90% of the cellular pool under normal conditions.

-

Salvage Pathway (Minor): Scavenges free L-fucose from the diet or lysosomal degradation. This pathway becomes critical in disorders like LAD II (CDG-IIc) where the de novo pathway or transport is compromised.

Visualization: GDP-Fucose Biosynthesis

The following diagram illustrates the convergence of these pathways.

Caption: Convergence of De Novo (GDP-Mannose derived) and Salvage (Free Fucose derived) pathways generating the universal donor GDP-Fucose.

Enzymology: The Fucosyltransferases (FUTs)

Once synthesized, GDP-Fucose is utilized by specific Fucosyltransferases (FUTs) in the Golgi apparatus.[4][5] For drug developers, FUT8 is the most critical target due to its impact on antibody effector function.

| Enzyme Family | Members | Linkage | Biological Role | Clinical Relevance |

| Alpha-(1,2)-FUT | FUT1, FUT2 | α1-2 | H-antigen synthesis (ABO precursor). | Blood group compatibility; Norovirus susceptibility (FUT2). |

| Alpha-(1,3/4)-FUT | FUT3 - FUT7, FUT9 | α1-3 / α1-4 | Lewis antigens (sLex, sLea). | Selectin ligands; Inflammation; Cancer metastasis markers. |

| Alpha-(1,6)-FUT | FUT8 | α1-6 | Core fucosylation of N-glycans.[4][6] | Inhibits ADCC ; Essential for TGF-β signaling. Target for afucosylated mAbs. |

| POFUT | POFUT1, POFUT2 | O-linked | O-fucosylation of EGF/TSR repeats. | Notch signaling (POFUT1); ADAMTS processing (POFUT2). |

Physiological Roles & Causality

Notch Signaling & Development

Protein O-fucosyltransferase 1 (POFUT1) adds fucose directly to Ser/Thr residues within Epidermal Growth Factor (EGF)-like repeats of the Notch receptor.[10]

-

Mechanism: O-fucose is required for the binding of Notch to its ligands (Delta/Serrate). Without this modification, Notch signaling collapses.

-

Impact: POFUT1 knockout is embryonic lethal.[11] This highlights why broad-spectrum fucose inhibition (e.g., using 2-fluorofucose) must be carefully dosed to avoid disrupting tissue homeostasis.

Leukocyte Trafficking (Inflammation)

Leukocytes must "roll" along the endothelium before extravasating into tissue. This interaction is mediated by Selectins (E-, P-, and L-Selectin) binding to fucosylated ligands, specifically Sialyl-Lewis X (sLex) .

-

Pathology (LAD II): In Leukocyte Adhesion Deficiency Type II, a defect in the GDP-Fucose transporter (SLC35C1) prevents fucosylation.[10][12] Neutrophils lack sLex, cannot roll, and fail to fight infections, resulting in extreme neutrophilia and recurrent infections.[12]

Therapeutic Application: Afucosylation in Antibody Engineering

The most significant application of fucose biology in pharma is the engineering of Afucosylated Antibodies .

The Mechanism (ADCC Enhancement)

IgG1 antibodies bind to FcγRIIIa receptors on Natural Killer (NK) cells to trigger cell lysis (ADCC).

-

The Steric Hindrance: Core fucose (α1-6 linked) on the antibody Fc region sterically hinders the interaction with the glycan of the FcγRIIIa receptor.

-

The Solution: Removing core fucose increases affinity for FcγRIIIa by up to 50-100 fold , drastically improving tumor killing.

Visualization: Afucosylation Strategy

Caption: Mechanism of enhanced ADCC via removal of core fucose (Afucosylation), relieving steric hindrance at the FcγRIIIa interface.

Experimental Protocol: Glycan Profiling of Therapeutic Antibodies

Objective: To quantify the ratio of fucosylated (G0F, G1F) vs. afucosylated (G0, G1) glycans in a mAb sample. Method: 2-AB Labeling with HILIC-HPLC.

Reagents & Equipment

-

Enzyme: PNGase F (Recombinant).

-

Label: 2-Aminobenzamide (2-AB) + Sodium Cyanoborohydride (Reductant).

-

Column: Amide-80 or GlycanPac AXH-1 (HILIC mode).

-

Detection: Fluorescence (Ex: 330nm, Em: 420nm).

Step-by-Step Methodology

-

Denaturation & Release:

-

Dilute 100 µg of mAb in 50 mM Ammonium Bicarbonate.

-

Add RapiGest or SDS (0.5%) and heat at 95°C for 5 mins to denature.

-

Cool to RT. Add PNGase F (5 Units). Incubate at 37°C for 2 hours (or overnight).

-

Why: PNGase F cleaves the N-glycan from Asparagine-297. Denaturation exposes the site.

-

-

Glycan Purification (SPE):

-

Use a HILIC or Graphite SPE cartridge to separate released glycans from protein/detergents.

-

Elute glycans in 50% Acetonitrile/0.1% TFA. Dry in a vacuum centrifuge.

-

-

Fluorescent Labeling (2-AB):

-

Resuspend dried glycans in 5 µL of 2-AB labeling solution (0.35M 2-AB, 1M NaCNBH3 in DMSO/Acetic Acid 7:3).

-

Incubate at 65°C for 2 hours.

-

Why: Reductive amination attaches the fluorophore to the reducing end of the glycan (stoichiometric 1:1 labeling).

-

-

Cleanup & Analysis:

-

Perform post-labeling SPE (remove excess free dye).

-

Inject onto HILIC-HPLC.

-

Mobile Phase A: 100 mM Ammonium Formate (pH 4.4).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 75% B to 50% B over 45 mins.

-

-

Data Interpretation:

-

G0F (Fucosylated): Elutes later due to higher mass/polarity balance.

-

G0 (Afucosylated): Elutes earlier.

-

Calculate % Afucosylation = [Area(G0) + Area(G1)] / Total Area.

-

References

-

Becker, D.J. & Lowe, J.B. (2003). Fucose: biosynthesis and biological function in mammals.[1][2][13] Glycobiology, 13(7), 41R–53R. Link

-

Yamane-Ohnuki, N. & Satoh, M. (2009). Production of therapeutic antibodies with controlled fucosylation.[4][5][14] MAbs, 1(3), 230–236. Link

-

Stahl, M. et al. (2008). Notch signaling: A new therapeutic target for cancer? Nature Reviews Cancer, 8, 343–354. Link

-

Marquardt, T. et al. (1999).[12] Congenital disorder of glycosylation type IIc (LAD II).[15][16][17][18] Journal of Clinical Investigation, 103(11), 1547–1552. Link

-

Shields, R.L. et al. (2002). Lack of fucose on human IgG1 N-linked oligosaccharide improves binding to human Fcgamma RIII and antibody-dependent cellular toxicity.[5] Journal of Biological Chemistry, 277(30), 26733-26740. Link

-

Skurska, E. & Olczak, M. (2024).[8] Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE, 19(10): e0309450.[8] Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]

- 6. Double knockdown of α1,6-fucosyltransferase (FUT8) and GDP-mannose 4,6-dehydratase (GMD) in antibody-producing cells: a new strategy for generating fully non-fucosylated therapeutic antibodies with enhanced ADCC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 9. flybase.org [flybase.org]

- 10. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Frontiers | Treatment Options in Congenital Disorders of Glycosylation [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Correction of leukocyte adhesion deficiency type II with oral fucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Defining the mild variant of leukocyte adhesion deficiency type II (SLC35C1-congenital disorder of glycosylation) and response to l-fucose therapy: Insights from two new families and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Guide: Fucose-Containing Glycans in Immune Response Modulation

Executive Summary

This technical guide dissects the critical role of fucose-containing glycans in modulating immune responses, with a specific focus on therapeutic antibody engineering (ADCC enhancement) and mucosal immunity (HMOs). While the prompt specifies "(+)-Fucose," it is scientifically imperative to clarify that the biologically active isomer in mammalian immunology is L-Fucose (6-deoxy-L-galactose), which typically exhibits levorotatory (-) optical rotation. D-Fucose ((+)-Fucose) is a rare analogue often used as a metabolic inhibitor or non-metabolizable control. This guide focuses on the immunologically relevant L-Fucose moieties found in IgG core glycans, Lewis antigens, and human milk oligosaccharides (HMOs).

Section 1: Stereochemical Precision & Nomenclature

Before designing experiments, researchers must distinguish between the isomers to avoid metabolic dead-ends.

| Property | L-Fucose (Biologically Active) | D-Fucose (Synthetic/Rare) |

| Configuration | 6-deoxy-L-galactose | 6-deoxy-D-galactose |

| Optical Rotation | Levorotatory ( | Dextrorotatory ( |

| Biological Role | Core fucosylation (IgG), Lewis antigens, HMOs | Metabolic inhibitor, non-metabolizable tracer |

| Key Transporters | GDP-Fucose Transporter (Slc35c1) | Poor affinity for mammalian transporters |

Critical Directive: For all protocols below involving metabolic labeling or supplementation, ensure the substrate is L-Fucose .

Section 2: The Fc-Glycan Interface – Core Fucosylation & ADCC

The most significant application of fucose in drug development is the modulation of Antibody-Dependent Cellular Cytotoxicity (ADCC).[1] The presence of a core

Mechanistic Basis: Steric Hindrance

The inhibition of ADCC by core fucose is structural.[2] The Fc

-

Fucosylated IgG: The core fucose on the IgG Fc sterically clashes with the N-glycan attached to Asn162 of the Fc

RIIIa receptor. -

Afucosylated IgG: Removal of the core fucose eliminates this steric clash, allowing a tighter "lock-and-key" fit between the IgG Fc and the receptor. This increases affinity (

) by up to 50-100 fold.

Visualization: The ADCC Enhancement Pathway

Figure 1: Mechanism of ADCC enhancement via Afucosylation. Removal of core fucose prevents steric clashes with the Fc

Experimental Protocol: Generating Afucosylated Antibodies (FUT8 Knockout)

To produce afucosylated antibodies, the

Workflow:

-

CRISPR Design: Design sgRNAs targeting Exon 2 or 3 of the Cricetulus griseus FUT8 gene.

-

Target Sequence Example:5’-GGT GGC CGT GAG CCG TGC TG-3’

-

-

Transfection: Electroporate CHO-K1 or CHO-S cells with Cas9/sgRNA ribonucleoprotein (RNP) complexes to minimize off-target effects.

-

Selection:

-

Wait 48-72 hours post-transfection.

-

Lectin Staining: Stain cells with fluorescein-labeled Lens culinaris agglutinin (LCA-FITC). LCA binds specifically to

-1,6-fucosylated core glycans. -

FACS Sorting: Sort the LCA-negative population (lowest fluorescence). Wild-type cells will bind LCA and fluoresce brightly.

-

-

Validation (Lectin Blot):

-

Lyse sorted cells. Run SDS-PAGE.

-

Blot with biotinylated-LCA followed by Streptavidin-HRP.

-

Result: FUT8-/- clones should show no bands compared to WT control.

-

-

Production: Transfect the FUT8-/- clone with antibody expression vectors. The resulting IgG will be >98% afucosylated.

Section 3: Terminal Fucosylation & Leukocyte Trafficking

While core fucose removal is desirable for ADCC, terminal fucosylation (e.g., Lewis antigens) is vital for leukocyte trafficking.

Mechanism: Selectin Binding

Leukocytes express Sialyl-Lewis X (sLe

-

Structure: Neu5Ac

2-3Gal -

Function: The fucose moiety locks the glycan into a rigid conformation necessary for binding the Selectin Ca

coordination site. Without this fucose, leukocytes cannot "roll" on the endothelium and cannot extravasate to sites of infection.

Data: Fucose Dependency in Cell Adhesion

Table 1: Relative binding affinity of Selectins to glycan variants.

| Glycan Structure | Fucose Linkage | E-Selectin Binding | P-Selectin Binding | Biological Outcome |

| Sialyl-Lewis X (sLe | ++++ (High) | ++++ (High) | Effective Rolling | |

| Lewis X (Le | + (Low) | - (None) | Poor Recruitment | |

| Sialyl-N-acetyllactosamine | None (No Fucose) | - (None) | - (None) | LAD II Syndrome (Immune Deficiency) |

Note: Leukocyte Adhesion Deficiency Type II (LAD II) is caused by a defect in the GDP-fucose transporter (Slc35c1), resulting in a global loss of fucosylated glycans and severe immunodeficiency.

Section 4: Soluble Fucosylated Glycans (HMOs)

Human Milk Oligosaccharides (HMOs), particularly 2'-Fucosyllactose (2'-FL) , represent a soluble class of immunomodulators.[5]

Mechanism: The Decoy & Signaling Effect

-

Decoy Receptor: 2'-FL mimics the fucosylated epitopes on gut epithelial cells. Pathogens (e.g., Campylobacter jejuni) bind the soluble 2'-FL instead of the host cell, preventing infection.[5]

-

T-Cell Modulation: 2'-FL is transported across the intestinal epithelium and interacts with dendritic cells (DCs). It promotes a Th2/Treg bias, increasing IL-10 and reducing inflammatory cytokines (IL-12, IFN

).

Visualization: 2'-FL Immunomodulation

Figure 2: Dual mechanism of 2'-FL: Pathogen decoy (gut lumen) and immune tolerance induction (lamina propria).

Section 5: Analytical Workflow – Glycan Profiling

To verify fucosylation status (Core vs. Terminal) in drug development, a rigorous Mass Spectrometry workflow is required.

Protocol: HILIC-UPLC-MS/MS Profiling

Objective: Quantify the ratio of G0F (Fucosylated) vs G0 (Afucosylated) glycans.

-

Denaturation:

-

Sample: 50

g purified IgG. -

Buffer: 6M Guanidine HCl, 50mM Tris (pH 8.0), 10mM DTT. Incubate 30 min @ 56°C.

-

Alkylation: Add 20mM Iodoacetamide (IAM), 30 min in dark.

-

-

Deglycosylation:

-

Buffer exchange to 50mM Ammonium Bicarbonate.

-

Enzyme: Add PNGase F (1 U per 10

g IgG). Incubate 16h @ 37°C. -

Note: PNGase F releases N-glycans.

-

-

Glycan Labeling (Critical for Sensitivity):

-

Label released glycans with 2-Aminobenzamide (2-AB) or RapiFluor-MS via reductive amination.

-

Why? Increases ionization efficiency and allows fluorescence detection.

-

-

Separation (HILIC):

-

Column: Amide-HILIC (Hydrophilic Interaction Liquid Chromatography).

-

Mobile Phase A: 50mM Ammonium Formate (pH 4.4).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 70% B to 50% B over 45 mins.

-

Separation Logic: Glycans separate based on size and polarity. Fucosylated glycans elute slightly earlier than non-fucosylated counterparts in specific HILIC conditions (depending on linkage).

-

-

Mass Spec Detection:

-

Identify peaks by m/z.

-

G0F (Fucosylated): m/z = 1485.5 (approx, depends on label).

-

G0 (Afucosylated): m/z = 1339.4 (Mass shift of -146 Da corresponding to Deoxyhexose/Fucose).

-

References

-

Shields, R. L., et al. (2002). "Lack of fucose on human IgG1 N-linked oligosaccharide improves binding to human Fcgamma RIII and antibody-dependent cellular toxicity." Journal of Biological Chemistry. Link

-

Yamane-Ohnuki, N., & Satoh, M. (2009). "Production of therapeutic antibodies with controlled fucosylation." mAbs. Link

-

Bode, L. (2012). "Human milk oligosaccharides: every baby needs a sugar mama." Glycobiology. Link

-

Becker, D. J., & Lowe, J. B. (2003). "Fucose: biosynthesis and biological function in mammals." Glycobiology. Link

-

Larsen, M. D., et al. (2021). "Afucosylated IgG characterizes enveloped viral responses and correlates with COVID-19 severity."[6] Science. Link

-

Sperandio, M., et al. (2009). "The selectin/selectin ligand axis: a model for integrating forces in leukocyte adhesion and signaling." Immunological Reviews. Link

Sources

- 1. Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation [frontiersin.org]

- 5. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Natural Sources and Extraction Methodologies for L-Fucose

The following technical guide is structured to address the extraction of Fucose from natural sources.

Crucial Scientific Clarification (Chirality): In nature, the biologically dominant isomer found in brown algae, human milk oligosaccharides (HMOs), and mammalian glycans is L-Fucose ((-)-Fucose). The enantiomer D-Fucose ((+)-Fucose) is extremely rare in nature (found in specific resin glycosides like jalapin from Ipomoea species) and is primarily a synthetic tool for metabolic interference studies. Given the audience (Drug Development/Research) and the context of "Natural Sources" and "Brown Algae," this guide focuses on the extraction of the biologically relevant L-Fucose , while explicitly noting the distinction.

Executive Summary

Fucose (6-deoxy-L-galactose) is a critical monosaccharide in glycobiology, serving as the terminal sugar in N-linked glycans, blood group antigens, and Human Milk Oligosaccharides (HMOs).[1][2][3] Its extraction from natural biomass is a biphasic process: first, the isolation of fucose-containing sulfated polysaccharides (Fucoidans), and second, the controlled hydrolysis of these polymers to release free fucose monomers.

This guide details the downstream processing (DSP) workflows for isolating clinical-grade L-Fucose from marine biomass, emphasizing yield optimization, structural integrity, and impurity clearance.

Natural Sources & Biomass Selection

While L-Fucose can be produced via microbial fermentation (E. coli K-12 strains), extraction from macroalgal biomass remains the primary method for obtaining complex, naturally fucosylated substrates.

Table 1: Primary Algal Sources and Fucose Potential

| Species | Common Name | Approx. Fucoidan Content (% Dry Wt) | Fucose Content in Polymer (%) | Harvest Seasonality Impact |

| Fucus vesiculosus | Bladderwrack | 15 – 20% | ~35% | High (Max in Autumn) |

| Undaria pinnatifida | Wakame | 10 – 15% | ~25% | Moderate (Sporophylls rich) |

| Ascophyllum nodosum | Rockweed | 10 – 15% | ~25 – 30% | Low (Stable year-round) |

| Laminaria japonica | Kombu | 5 – 10% | ~20% | High |

| Cladosiphon okamuranus | Mozuku | 20 – 25% | ~20% | Moderate |

Expert Insight: Fucus vesiculosus is the preferred industrial source due to the high degree of sulfation and fucose substitution in its fucoidan, facilitating higher monomer yields post-hydrolysis compared to the galactose-rich galactofucans of Undaria.

Extraction & Hydrolysis Architecture

The extraction process must overcome the cell wall matrix (alginate/cellulose) and then cleave the

Process Logic Diagram

The following Graphviz diagram illustrates the critical path from raw biomass to purified crystal.

Caption: Figure 1: End-to-end downstream processing workflow for L-Fucose isolation from macroalgal biomass.[4]

Detailed Experimental Protocols

Protocol A: Pre-treatment and Crude Fucoidan Isolation

Objective: Isolate the fucose-rich polymer (Fucoidan) while eliminating alginates (which cause viscosity issues) and polyphenols (which inhibit hydrolysis enzymes).

-

Biomass Prep: Grind dried algae (F. vesiculosus) to <1mm particle size.

-

Depigmentation: Wash biomass with 85% Ethanol (1:10 w/v) at room temperature for 12 hours.

-

Why: Removes chlorophyll and lipids that foul chromatography columns later.

-

-

Extraction: Suspend residue in 0.1M HCl (pH 2.0) at 70°C for 3 hours.

-

Causality: Acidic conditions protonate alginates (insoluble alginic acid) while solubilizing fucoidans.

-

-

Alginate Removal: Add 2% CaCl₂ to the supernatant. Centrifuge at 5000xg.

-

Precipitation: Add 3 volumes of 96% Ethanol to the supernatant. Recover the precipitate (Crude Fucoidan) via centrifugation.

Protocol B: Hydrolysis (Depolymerization)

This is the yield-determining step. Two methods are presented: Chemical (Standard) and Enzymatic (High Specificity).

Method 1: Chemical Hydrolysis (TFA)

Standard for analytical quantification and industrial bulk production.

-

Reagent: 2M Trifluoroacetic acid (TFA).[6]

-

Conditions: 100°C – 120°C for 2–4 hours in a sealed reactor.

-

Post-Process: Evaporate TFA under vacuum (Rotavap) or neutralize with Ba(OH)₂ (precipitates BaSO₄ and removes sulfate groups).

-

Pros/Cons: High yield (~90% conversion) but produces furfural byproducts if overheated.

Method 2: Enzymatic Hydrolysis (Fucoidanase)

Preferred for pharmaceutical applications requiring specific sulfation patterns or "clean" labels.

-

Enzyme Source: Recombinant endo-1,4-α-L-fucanase (e.g., from Mariniflexile fucanivorans).

-

Conditions: 37°C, pH 7.5 (Tris-HCl buffer), 24–48 hours.

-

Mechanism: Specifically cleaves the

-1,4 linkages without removing sulfate esters (unless sulfatases are co-added). -

Pros/Cons: No degradation byproducts; lower yield compared to acid; requires expensive biocatalysts.

Purification and Polishing

Once the polymer is hydrolyzed, the solution contains free fucose, galactose, uronic acids, and free sulfates.

Step 1: Neutralization & Desalting

If H₂SO₄ was used, neutralize with Ba(OH)₂ to pH 7.0. The resulting BaSO₄ precipitate removes the sulfate ions released during hydrolysis. Filter through 0.22µm PES membrane.

Step 2: Ion Exchange Chromatography (IEX)

-

Column: Strong Anion Exchanger (e.g., Dowex 1x8 or Amberlite IRA-400) in Acetate form.

-

Loading: Pass the hydrolysate through the column.

-

Separation Logic: Neutral sugars (Fucose, Galactose) pass through in the void volume. Negatively charged species (Uronic acids, unhydrolyzed sulfated fragments) bind to the resin.

Step 3: Resolution of Neutral Sugars (Optional)

If the biomass has high galactose content (e.g., Undaria), separate Fucose from Galactose using:

-

Activated Carbon Column: Fucose elutes differently due to hydrophobicity differences (deoxy sugar).

-

Simulated Moving Bed (SMB) Chromatography: Industrial standard for sugar separation.

The "Rare" Isomer: (+)-D-Fucose

If the research requirement is strictly for (+)-D-Fucose , algal extraction is not viable.

-

Source: Ipomoea purga (Jalap root).

-

Target Molecule: Jalapin (a resin glycoside).

-

Method:

-

Extract resin with Ethanol.

-

Alkaline hydrolysis (NaOH) to saponify fatty acids.

-

Acid hydrolysis (HCl) of the glycosidic acid to release D-Fucose and D-Quinovose.

-

Separation via Phenylboronate affinity chromatography.

-

References

-

Ale, M. T., & Meyer, A. S. (2013). Fucoidans from brown seaweeds: An update on structures, extraction techniques and use of enzymes as tools for structural elucidation. RSC Advances. Link

-

Fletcher, H. R., et al. (2017). The seasonal variation of fucoidan within three species of brown macroalgae. Algal Research.[5][7] Link

-

Silchenko, A. S., et al. (2013). Hydrolysis of Fucoidan by Fucoidanase Isolated from the Marine Bacterium, Formosa algae. Marine Drugs.[8] Link

-

Hahn, T., et al. (2012). Novel procedures for the extraction of fucoidan from brown algae. Process Biochemistry.[5] Link

-

Van de Wiele, T., et al. (2019). Fucose modifies short chain fatty acid and H2S formation through alterations of microbial cross-feeding activities. NIH / PubMed Central. Link

Sources

- 1. Fucose - Wikipedia [en.wikipedia.org]

- 2. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cactusbotanics.com [cactusbotanics.com]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. Hydrolysis of Fucoidan by Fucoidanase Isolated from the Marine Bacterium, Formosa algae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

(+)-Fucose chemical structure and stereochemistry analysis

Topic: (+)-Fucose (D-Fucose): Chemical Structure, Stereochemistry, and Applications in Drug Development[1][2]

Executive Summary

In the context of drug development and glycobiology, (+)-Fucose refers to D-Fucose (6-deoxy-D-galactose).[1][2] It is the enantiomer of L-Fucose ((-)-Fucose), which is the biologically dominant isomer found in mammalian N-linked glycans and the target of "afucosylation" strategies in antibody engineering.

While L-Fucose is the standard substrate for fucosyltransferases (FUTs), (+)-Fucose serves a critical role as a stereochemical probe , metabolic control , and chiral building block in the synthesis of non-natural glycosides. This guide analyzes the structural divergence of the (+) isomer, details its synthesis from D-galactose, and outlines its utility in validating fucosylation pathways.

Part 1: Chemical Structure & Stereochemistry

The defining feature of (+)-Fucose is its D-configuration at the C5 chiral center, which dictates its dextrorotatory optical activity and its preferred chair conformation.

Stereochemical Configuration

Unlike most mammalian sugars which are D-isomers, natural fucose is L. Therefore, (+)-Fucose (D-Fucose) behaves stereochemically like a "standard" D-sugar (e.g., D-Galactose) but functions as an "unnatural" analogue in fucose-specific biological systems.[1][2]

-

Optical Rotation:

(in water)[1]

Table 1: Stereochemical Comparison of Fucose Enantiomers

| Feature | (+)-Fucose (D-Fucose) | (-)-Fucose (L-Fucose) |

| Configuration | D-series (C5 is R) | L-series (C5 is S) |

| C1 Anomeric Effect | ||

| Preferred Conformation | ||

| Biological Status | Rare (Antibiotics, Plant Glycosides) | Common (Mammalian Glycans) |

| C2-C5 Chirality | 2R, 3S, 4S, 5R | 2S, 3R, 4R, 5S |

Conformational Analysis

The stability of the pyranose ring is dictated by the orientation of the bulky hydroxyl groups and the methyl group at C5.

-

(+)-Fucose (D-Series): Adopts the

chair conformation.[1][2] In this form, the bulky C5-methyl group is equatorial , minimizing 1,3-diaxial interactions.[1] -

(-)-Fucose (L-Series): Adopts the

chair conformation (the mirror image chair) to maintain the C5-methyl group in the equatorial position.[1]

Critical Note for Docking Studies: When modeling (+)-Fucose binding to lectins or enzymes (e.g., Pseudomonas aeruginosa lectin LecB), you must force the

geometry. Using the L-fucosetemplate will result in severe steric clashes.[1]

Part 2: Synthesis & Production

Synthesis Protocol: From D-Galactose

Objective: Selective deoxygenation of C6.

Step 1: Acetonide Protection

React D-Galactose with acetone and a Lewis acid catalyst (e.g.,

-

Product: 1,2:3,4-Di-O-isopropylidene-

-D-galactopyranose.[1][2] -

Logic: This leaves the C6 primary hydroxyl free for modification.

Step 2: Activation of C6

Convert the C6-OH into a good leaving group. Common methods include tosylation (TsCl/Pyridine) or halogenation (Appel reaction:

Step 3: Reductive Deoxygenation

Reduce the C6-Bromide to a methyl group using Lithium Aluminum Hydride (

Step 4: Deprotection Acidic hydrolysis (e.g., 90% TFA or dilute HCl) removes the isopropylidene groups.

Synthesis Pathway Diagram

Caption: Step-wise chemical synthesis of (+)-Fucose from D-Galactose via selective C6 deoxygenation.

Part 3: Analytical Characterization

To certify a sample as (+)-Fucose (and not the common L-isomer), Optical Rotation is the definitive test. NMR in achiral solvents cannot distinguish enantiomers without a chiral shift reagent.

Optical Rotation Protocol

-

Sample Prep: Dissolve 100 mg of dry sugar in 10 mL of distilled water (c = 1.0).

-

Equilibration: Allow solution to stand for 24 hours to reach mutarotation equilibrium (anomeric ratio

). -

Acceptance Criteria:

NMR Analysis (1H NMR, 500 MHz, D2O)

While the chemical shifts are identical to L-Fucose, the spectrum confirms the structure.

Part 4: Biological Relevance & Drug Development[1][2]

In drug development, (+)-Fucose is primarily used as a negative control or a metabolic probe .[1]

Metabolic Inertness

Mammalian fucosyltransferases (FUT1-FUT11) and the GDP-fucose transporter (SLC35C1) are highly stereoselective for GDP-L-Fucose .[1][2]

-

Application: When testing a fucosylation inhibitor (e.g., 2-fluorofucose), (+)-Fucose is used in parallel cultures.[1][2] If an effect is seen with (+)-Fucose, it indicates off-target toxicity rather than specific inhibition of the fucosylation pathway, as (+)-Fucose cannot enter the FUT pathway.[1]

"Afucosylation" Context

The pharmaceutical industry focuses on removing L-fucose from the Fc region of IgG antibodies to enhance ADCC (Antibody-Dependent Cellular Cytotoxicity).

-

Mechanism: Absence of core L-fucose increases affinity for the Fc

RIIIa receptor on NK cells. -

(+)-Fucose Role: It is not incorporated into antibodies.[1][2][5] However, D-fucose derivatives are investigated as competitive inhibitors of enzymes like L-Fucokinase, potentially shutting down the salvage pathway of L-fucose production.[1][2]

Stereochemical Logic Flow

Caption: Specificity of mammalian glycosylation machinery excludes (+)-D-Fucose.

References

-

ChemicalBook. (2024).[6] L-fucose vs D-fucose: Structural and Biological Differences.[1][2] Retrieved from [1]

-

National Institutes of Health (NIH). (2005). Conformational properties of L-fucose and sulfated fucans.[1][2] Retrieved from [1]

-

Google Patents. (2013). CN103483396A: Preparation method of (alpha/beta)-D-fucose compound.[1][2][4] Retrieved from [1]

-

Megazyme. (2023).[3][7] L-Fucose Assay Procedure and Specificity. Retrieved from [1]

-

Chemistry LibreTexts. (2015). Conformations and Cyclic Forms of Sugars: D vs L Series. Retrieved from [1]

-

ResearchGate. (2020). NMR Spectra comparing L-Fucose and Deuterated Fucose.[1][2][8] Retrieved from

Sources

- 1. ECMDB: L-Fucose (ECMDB00174) (M2MDB000072) [ecmdb.ca]

- 2. glycomindsynth.com [glycomindsynth.com]

- 3. Showing Compound L-Fucose (FDB020543) - FooDB [foodb.ca]

- 4. CN103483396A - Preparation method of (alpha/beta)-D-fucose compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-fucose vs D-fucose_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Influence of Fucosylation on Protein Folding and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the addition of a fucose sugar to a molecule, is a critical post-translational modification that profoundly impacts the structure, function, and stability of glycoproteins.[1] This guide provides a comprehensive technical overview of the intricate mechanisms by which fucosylation influences protein folding and stability. We will explore the distinct roles of core and terminal fucosylation, delve into the quality control mechanisms within the endoplasmic reticulum, and present methodologies for studying these complex interactions. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering insights into leveraging fucosylation to enhance the therapeutic efficacy and stability of protein-based drugs.

Introduction: The Significance of Fucosylation in Protein Biology

Glycosylation is a fundamental post-translational modification that plays a pivotal role in a vast array of biological processes, including protein folding, stability, and cell signaling.[1][2] Fucosylation, a specific type of glycosylation involving the transfer of a fucose monosaccharide, is gaining increasing attention for its significant influence on the physicochemical properties of proteins.[3] This modification can occur as either "core" fucosylation, where fucose is added to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan, or as "terminal" fucosylation, where fucose is added to the outer branches of N- or O-glycans.[4][5]

The location and type of fucosylation have distinct consequences for protein structure and function. Understanding these nuances is paramount for the rational design and development of therapeutic proteins with optimized stability, efficacy, and pharmacokinetic profiles.[6]

The Dichotomy of Fucosylation: Core vs. Terminal Modifications

The impact of fucosylation on protein folding and stability is largely dictated by the site of fucose attachment.

Core Fucosylation: A Key Player in Glycoprotein Stability and Function

Core fucosylation is catalyzed by the enzyme fucosyltransferase 8 (FUT8) in the Golgi apparatus.[7][8] This modification is crucial for the function and stability of many glycoproteins.[9] For instance, the absence of core fucose on the Fc region of immunoglobulin G1 (IgG1) antibodies dramatically enhances their antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism in cancer immunotherapy.[10][11] This is because the lack of core fucose alters the conformation of the Fc glycan, leading to increased binding affinity for the FcγRIIIa receptor on natural killer (NK) cells.[12]

Beyond its role in immune function, core fucosylation also contributes to the overall stability of glycoproteins.[9] The presence of the fucose moiety can influence the local protein conformation and protect against proteolytic degradation.[13][14]

O-Fucosylation: A Critical Regulator of Protein Folding in the Endoplasmic Reticulum

In contrast to core fucosylation, O-fucosylation occurs in the endoplasmic reticulum (ER) and involves the direct attachment of fucose to serine or threonine residues within specific protein domains, such as Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type 1 Repeats (TSRs).[4][15] This modification is catalyzed by protein O-fucosyltransferases 1 and 2 (POFUT1 and POFUT2).[15]

A critical aspect of O-fucosylation is its intimate link to proper protein folding. POFUT1 and POFUT2 exclusively recognize and modify correctly folded EGF and TSR domains, respectively.[4][15] This substrate specificity suggests that O-fucosylation acts as a quality control checkpoint, ensuring that only properly folded proteins proceed through the secretory pathway.[4][16] Furthermore, O-fucose modifications can directly stabilize the folded domains by forming intramolecular interactions with the underlying amino acids.[4] The Drosophila homolog of POFUT1, Ofut1, has also been shown to act as a chaperone for Notch protein folding, a function that is independent of its enzymatic activity.[5][17]

The Endoplasmic Reticulum: A Hub for Fucosylation-Mediated Quality Control

The ER is the primary site for the folding and assembly of most secretory and membrane proteins.[18] It possesses a sophisticated quality control (QC) system to ensure that only correctly folded and assembled proteins are transported to their final destinations.[19][20] Glycosylation, including fucosylation, is an integral part of this QC machinery.[20]

The Role of O-Fucosylation in the ER Quality Control Pathway

As mentioned, O-fucosylation serves as a key checkpoint in the ER. The selective modification of folded domains by POFUTs ensures that misfolded proteins are retained in the ER for refolding or degradation.[4] This process is a crucial component of the ER-associated degradation (ERAD) pathway, which eliminates terminally misfolded proteins.[21] The localization of POFUT1 to the ER is essential for this function.[16]

Sources

- 1. pnas.org [pnas.org]

- 2. Development of orally active inhibitors of protein and cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of therapeutic antibodies with controlled fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fucose Matters in Biotherapeutics Production - AnalyteGuru [thermofisher.com]

- 12. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Mechanistic Impact of N-Glycosylation on Stability, Pharmacokinetics, and Immunogenicity of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of N-glycosylation on therapeutic protein stability, pharmacokinetics, and immunogenicity – Creative Biolabs Therapeutic Glycoprotein Blog [creative-biolabs.com]

- 15. Protein O-fucosylation: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. O-fucosylation of notch occurs in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chaperone activity of protein O-fucosyltransferase 1 promotes notch receptor folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein quality control in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycan quality control in and out of the endoplasmic reticulum of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glycoprotein Quality Control and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protein Folding and Quality Control in the ER - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Robust Chemoenzymatic Platform for the Synthesis of GDP-(+)-Fucose and Its Analogs

Audience: Researchers, scientists, and drug development professionals in glycobiology, chemical biology, and pharmacology.

Abstract: This document provides a comprehensive guide to the chemoenzymatic synthesis of Guanosine 5'-diphosphate-β-L-fucose (GDP-L-fucose) and its structurally diverse analogs. Fucosylation, a critical post-translational modification, is implicated in a vast array of biological phenomena, from cell-cell recognition to cancer progression.[1] The enzymes that catalyze this modification, fucosyltransferases (FUTs), utilize GDP-L-fucose as the universal fucose donor.[1] Consequently, access to a reliable and scalable supply of GDP-L-fucose and its analogs is paramount for interrogating FUT function and developing novel therapeutic agents. This guide details a highly efficient, one-pot synthesis method that leverages the salvage pathway, circumventing the complexities and costs associated with purely chemical or de novo enzymatic routes.[1][2] At the core of this methodology is a recombinant bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), which provides a direct and elegant route from L-fucose (or its analogs) to the desired activated sugar nucleotide.[1][2][3]

Foundational Principles: The Rationale for a Chemoenzymatic Strategy

In mammalian cells, GDP-L-fucose is generated through two primary routes: the de novo pathway, which converts GDP-mannose through a series of enzymatic steps, and the salvage pathway, which recycles free L-fucose.[1][4][5] While the de novo pathway is the major endogenous source, the salvage pathway offers a more direct and synthetically advantageous approach for in vitro production.

The chemoenzymatic method described herein harnesses the efficiency of the salvage pathway by employing a key bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), originally isolated from organisms like Bacteroides fragilis.[2][3] This single polypeptide catalyzes two sequential reactions in a one-pot format:

-

Phosphorylation: The L-fucokinase domain utilizes adenosine triphosphate (ATP) to phosphorylate L-fucose at the anomeric position, yielding L-fucose-1-phosphate (Fuc-1-P).[2][6]

-

Pyrophosphorylation: The GDP-L-fucose pyrophosphorylase domain then couples Fuc-1-P with guanosine triphosphate (GTP) to form the final product, GDP-L-fucose, releasing inorganic pyrophosphate (PPi).[2][7]

To drive the thermodynamic equilibrium of the second step decisively towards product formation, the reaction is supplemented with an inorganic pyrophosphatase, which hydrolyzes the PPi byproduct.[2] This strategy is not only efficient for producing the natural GDP-L-fucose but is also remarkably permissive towards a wide range of fucose analogs, allowing for the generation of a diverse library of molecular probes and potential FUT inhibitors.[1]

Figure 1: Enzymatic cascade for GDP-Fucose synthesis.

Experimental Design and Workflow

The successful synthesis, purification, and validation of GDP-L-fucose and its analogs follow a structured workflow. This process begins with the preparation of high-quality recombinant FKP enzyme, proceeds to the one-pot synthesis reaction, and concludes with rigorous purification and characterization steps.

Figure 2: Overall experimental workflow.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| L-Fucose and/or Fucose Analogs | ≥98% Purity | Sigma-Aldrich, Carbosynth |

| Adenosine 5'-Triphosphate (ATP), Disodium Salt | Molecular Biology Grade | Sigma-Aldrich, NEB |

| Guanosine 5'-Triphosphate (GTP), Sodium Salt | Molecular Biology Grade | Sigma-Aldrich, NEB |

| Tris-HCl | Molecular Biology Grade | Thermo Fisher Scientific |

| Manganese Sulfate (MnSO₄) or Magnesium Chloride (MgCl₂) | ACS Grade or higher | Sigma-Aldrich |

| Recombinant L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) | ≥10 units/mg | In-house expression or commercial |

| Inorganic Pyrophosphatase (from S. cerevisiae) | ≥100 units/mg | Sigma-Aldrich, NEB |

| Syringe Filters (0.22 µm) | PVDF or equivalent | MilliporeSigma |

| HPLC Solvents (Acetonitrile, Methanol) | HPLC Grade | Thermo Fisher Scientific |

| Triethylammonium Acetate (TEAA) Buffer | HPLC Grade | Sigma-Aldrich |

| Deuterium Oxide (D₂O) | NMR Grade | Cambridge Isotope Labs |

Detailed Protocol: Preparative Scale Synthesis (15-30 mg)

This protocol is adapted from established methods for the synthesis of GDP-fucose derivatives and can be scaled as needed.[2]

4.1. Reaction Setup

-

In a 15 mL sterile conical tube, prepare a 5.0 mL reaction mixture by adding the following components in order. It is critical to prepare the reaction on ice to prevent premature enzyme activity.

| Component | Stock Concentration | Final Concentration | Volume for 5.0 mL | Molar Amount (Example) |

| Tris-HCl (pH 7.5) | 1 M | 100 mM | 500 µL | N/A |

| L-Fucose (or analog) | 250 mM | 25 mM | 500 µL | 0.125 mmol |

| ATP, Disodium Salt | 250 mM | 25 mM | 500 µL | 0.125 mmol |

| GTP, Sodium Salt | 250 mM | 25 mM | 500 µL | 0.125 mmol |

| MnSO₄ | 200 mM | 20 mM | 500 µL | 0.1 mmol |

| Inorganic Pyrophosphatase | 100 U/µL | 15 U/mL | 7.5 µL | 75 units |

| FKP Enzyme | 10 U/µL | 1.8 U/mL | 9.0 µL | 9 units |

| Nuclease-Free Water | N/A | N/A | To 5.0 mL | N/A |

-

Gently vortex the mixture to ensure all components are fully dissolved and evenly distributed.

4.2. Incubation

-

Place the reaction tube in a shaking incubator set to 37 °C and 225 rpm.[2]

-

Incubate for 2-4 hours. The reaction progress can be monitored by taking small aliquots (10 µL) and analyzing them via Thin Layer Chromatography (TLC) or analytical HPLC.[2][8] For TLC, a mobile phase of ethyl acetate/methanol/water can be effective, with visualization using p-anisaldehyde stain.

4.3. Reaction Quenching and Workup

-

To terminate the reaction, add 10 mL of ice-cold absolute ethanol and vortex thoroughly. This will precipitate the enzymes and other proteins.

-

Incubate the mixture at -20 °C for 30 minutes to ensure complete protein precipitation.

-

Centrifuge the tube at 4,000 x g for 20 minutes at 4 °C.

-

Carefully decant the supernatant, which contains the product, into a new tube.

-

Dry the supernatant completely using a rotary evaporator or a centrifugal vacuum concentrator.

Purification by High-Performance Liquid Chromatography (HPLC)

The dried residue is reconstituted in a minimal volume of mobile phase A and purified using anion-exchange or reversed-phase HPLC.[9][10]

5.1. Anion-Exchange Chromatography (Recommended for primary purification)

-

Column: A semi-preparative anion-exchange column (e.g., Dionex CarboPac PA100).

-

Mobile Phase A: 25 mM Triethylammonium Bicarbonate (TEAB), pH 7.5.

-

Mobile Phase B: 1 M Triethylammonium Bicarbonate (TEAB), pH 7.5.

-

Gradient: A linear gradient from 0% to 50% B over 40 minutes is typically effective.

-

Detection: UV absorbance at 254 nm to detect the guanosine base.[11][12]

-

Procedure:

-

Reconstitute the dried sample in 1-2 mL of Mobile Phase A.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major product peak.

-

Combine the relevant fractions and lyophilize multiple times (resuspending in water between cycles) to remove the volatile TEAB buffer.

-

Product Characterization and Validation

Confirmation of the synthesized product's identity and purity is essential.

6.1. High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) in negative ion mode is highly effective.

-

Expected Result: The observed mass should match the calculated exact mass of the [M-H]⁻ ion for the target GDP-fucose analog. For GDP-L-fucose, the calculated m/z is 588.07.[2][13]

6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H NMR and ³¹P NMR are standard. The sample should be dissolved in D₂O.

-

Expected Result: The ¹H NMR spectrum should show characteristic peaks for the fucose moiety (including the anomeric proton) and the guanosine base.[14][15] The ³¹P NMR will confirm the presence of the diphosphate linkage.

Expected Yields and Substrate Scope

The chemoenzymatic approach is robust, with reported yields often exceeding 80% for both GDP-L-fucose and a variety of its analogs. The FKP enzyme from Bacteroides fragilis has demonstrated remarkable promiscuity, accepting fucose analogs with modifications at the C-5 and C-6 positions.[2][16]

| Substrate (Fucose Analog) | Typical Reported Yield | Reference |

| L-Fucose (Natural Substrate) | >90% | [2] |

| 5-Alkyne-L-Fucose | ~85% | [16] |

| 6-Azido-L-Fucose | High | [2] |

| 6-Fluoro-L-Fucose | High | [16] |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | Inactive enzymes (FKP or pyrophosphatase). | Verify enzyme activity with a positive control. Use fresh enzyme stocks. |

| Incorrect buffer pH or component concentrations. | Prepare fresh buffers and verify pH. Double-check all stock concentrations. | |

| Presence of inhibitors in fucose analog sample. | Purify the starting fucose analog if its purity is questionable. | |

| Accumulation of Fuc-1-P Intermediate | Insufficient GTP concentration. | Ensure GTP is added at the correct concentration and is not degraded. |

| Inactive pyrophosphatase. | Add fresh pyrophosphatase to the reaction. | |

| Poor HPLC Separation | Improper column equilibration or gradient. | Ensure the column is fully equilibrated with the starting mobile phase. Optimize the gradient slope. |

| Sample overload. | Reduce the amount of sample injected onto the column. |

References

- Benchchem. (n.d.). Application Notes & Protocols: Chemoenzymatic Synthesis of GDP-L-Fucose Analogs. Benchchem.

- Various Authors. (n.d.). Enzymatic large-scale preparation of GDP–fucose using l-fucose pyrophosphorylase (FKP). Multiple sources.

- Wang, W., et al. (2009).

- Wang, L., et al. (2019).

- Wang, W., et al. (2016). Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives.

- Various Authors. (n.d.).

- Skurska, E., & Olczak, M. (n.d.). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PubMed Central.

- Wang, W., et al. (2009).

- Gokhale, U. B., et al. (1990). Chemical synthesis of GDP-fucose analogs and their utilization by the Lewis *A(1 → 4) fucosyltransferase. Semantic Scholar.

- Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS One.

- Creative Enzymes. (n.d.). L-fucokinase/GDP-fucose pyrophos-phorylase (FKP).

- Wang, W., et al. (2009).

- Feng, Y., et al. (2010). Biochemical Characterization of GDP-L-fucose De Novo Synthesis Pathway in Fungus Mortierella Alpina. PubMed.

- Giraud, M.-F., et al. (n.d.). Production of perdeuterated fucose from glyco-engineered bacteria. Glycobiology | Oxford Academic.

- Various Authors. (n.d.). HPLC analysis of intracellularly accumulated GDP-L-fucose.

- Various Authors. (n.d.). (A) Reference ¹H-NMR spectrum of GDP- Fucose. (B) Difference spectrum....

- Powers, M., et al. (n.d.).

- Various Authors. (n.d.). The amount of GDP‐fucose synthesis analyzed by HPLC at 36 hr after the....

- Integrated DNA Technologies. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idtdna.com [idtdna.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biochemical characterization of GDP-L-fucose de novo synthesis pathway in fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

Metabolic labeling of cellular glycans with (+)-Fucose analogs

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 5. academic.oup.com [academic.oup.com]

- 6. labcompare.com [labcompare.com]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 6-alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin type-1 repeats by protein O-fucosyltransferases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Nanolive's label-free Cytotoxicity Assay [nanolive.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Site-Specific and Multiple Fluorogenic Metabolic Glycan Labeling and Glycoproteomic Profiling in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Analysis of (+)-Fucose as a Potential Biomarker for Early Cancer Detection

Introduction: The Emerging Role of Fucosylation in Oncology

The landscape of cancer biomarker discovery is continually evolving, moving towards analytes that offer greater sensitivity and specificity for early-stage disease. Among the most promising candidates are alterations in protein glycosylation, a post-translational modification critical to a vast array of cellular processes. Fucosylation, the addition of the deoxyhexose sugar L-fucose to glycan structures, is increasingly recognized as a pivotal event in carcinogenesis.[1] Aberrant fucosylation on cell surface glycoproteins and secreted proteins has been shown to profoundly influence cell signaling, adhesion, and immune modulation, all of which are hallmarks of cancer.[1]

Elevated levels of fucosylated proteins in patient sera have been correlated with the presence and progression of various malignancies, including hepatocellular carcinoma (HCC), pancreatic cancer, and colorectal cancer.[1] This has led to the development of fucosylated glycoproteins as valuable biomarkers. For instance, the fucosylated variant of alpha-fetoprotein (AFP-L3) is a well-established and specific marker for HCC.[1] Similarly, increased levels of fucosylated haptoglobin (Fuc-Hpt) are associated with several carcinomas.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to detect and quantify fucosylated proteins, with a focus on their potential as early cancer biomarkers. We will delve into the underlying biological pathways, provide detailed experimental protocols for key analytical techniques, and offer insights into data interpretation and quality control.

Biological Pathways and Mechanisms

A thorough understanding of the biochemical pathways governing fucosylation is essential for interpreting experimental results and developing novel diagnostic strategies.

GDP-Fucose Biosynthesis: The Fuel for Fucosylation

The donor substrate for all fucosylation reactions is guanosine diphosphate (GDP)-L-fucose. Mammalian cells synthesize GDP-fucose through two primary pathways: the de novo pathway and the salvage pathway.[2][3][4]

-

The de novo pathway is the major source of GDP-fucose and begins with GDP-mannose.[2][3][4] This pathway involves the sequential action of two key enzymes: GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (TSTA3, also known as FX).

-

The salvage pathway utilizes free L-fucose from dietary sources or the degradation of fucosylated glycoconjugates.[3][4] This pathway involves the enzymes fucokinase (FUK) and GDP-L-fucose pyrophosphorylase (FPGT).

The expression and activity of the enzymes in these pathways are often dysregulated in cancer, leading to an altered fucosylation landscape.

Caption: GDP-L-Fucose Biosynthesis Pathways.

Fucosylation and Cell Signaling in Cancer

Aberrant fucosylation of cell surface receptors can dramatically alter their function and downstream signaling cascades. A prime example is the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers. Core fucosylation of EGFR, catalyzed by fucosyltransferase 8 (FUT8), has been shown to modulate its dimerization and subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Caption: Impact of Core Fucosylation on EGFR Signaling.

Quantitative Data Summary

The following tables summarize the performance of various fucosylated biomarkers in the context of early cancer detection.

Table 1: Performance of Fucosylated Biomarkers for Hepatocellular Carcinoma (HCC)

| Biomarker | Sensitivity | Specificity | Area Under the Curve (AUC) | Cancer Type | Reference(s) |

| Fucosylated Haptoglobin | 80% | 65% | 0.786 | HCC | [5] |

| Fucosylated Hemopexin | 92% | 92% | 0.9512 | HCC | [6] |

| Fucosylated Fetuin-A | 72% | 85% | 0.8691 | HCC | [6] |

| Fc-Kin, AFP, and GP73 Panel | 95% | 70% | 0.94 | HCC | [7] |

Table 2: Performance of Fucosylated Haptoglobin in Pancreatic and Colorectal Cancer

| Biomarker | Sensitivity | Specificity | Cancer Type | Reference(s) |

| Fucosylated Haptoglobin | 70% | 77% | Pancreatic Cancer | [1] |

Table 3: Serum L-fucose Levels in Head and Neck Cancer (HNC)

| Group | Mean Serum L-fucose (mg%) | Statistical Significance (vs. Controls) | Reference(s) |

| Healthy Controls | 4.74 ± 1.55 | - | [8] |

| HNC Patients | 11.33 ± 7.39 | Significant | [8] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments and workflows discussed.

Protocol 1: Lectin-Antibody ELISA for Fucosylated Haptoglobin

This protocol describes a sandwich ELISA to quantify fucosylated haptoglobin in serum samples using a fucose-specific lectin.

Materials:

-

96-well ELISA plates

-

Anti-human haptoglobin antibody (Fab fragment)

-

Biotinylated Aleuria Aurantia Lectin (AAL)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (3% BSA in PBS)

-

Serum samples and standards

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with anti-human haptoglobin antibody (Fab fragment) diluted in PBS. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample Incubation: Add 100 µL of diluted serum samples and standards to the appropriate wells. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Lectin Incubation: Add 100 µL of biotinylated AAL, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Quality Control:

-

Run standards and samples in duplicate or triplicate.

-

Include a blank well (no sample) to subtract background absorbance.

-

A positive control (serum from a known cancer patient or a purified fucosylated haptoglobin standard) and a negative control (serum from a healthy individual) should be included in each assay.

Protocol 2: Mass Spectrometry-Based Glycoproteomic Analysis of Fucosylated Proteins

This workflow outlines the steps for identifying and quantifying fucosylated glycoproteins from complex biological samples using mass spectrometry.

Caption: Mass Spectrometry Workflow for Fucosylated Glycoprotein Analysis.

1. Sample Preparation:

-

For serum or plasma, consider depleting high-abundance proteins (e.g., albumin, IgG) to enhance the detection of lower-abundance glycoproteins.

-

For tissue samples, perform homogenization and protein extraction.

2. Enrichment of Fucosylated Glycoproteins:

-

Utilize lectin affinity chromatography with a fucose-binding lectin such as Aleuria Aurantia Lectin (AAL) immobilized on agarose beads.

-

Equilibrate the AAL-agarose column with a binding buffer (e.g., 10 mM HEPES, 0.15 M NaCl, pH 7.5).

-

Load the protein sample onto the column.

-

Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

-

Elute the bound fucosylated glycoproteins using an elution buffer containing a competitive sugar (e.g., 100 mM L-fucose in the binding buffer).

3. Tryptic Digestion:

-

Denature the enriched glycoproteins using a denaturing agent (e.g., urea or RapiGest SF).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

4. LC-MS/MS Analysis:

-

Separate the resulting glycopeptides using liquid chromatography (LC), typically with a C18 reversed-phase column.

-

Analyze the eluting glycopeptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Employ a data-dependent acquisition method with higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) to fragment the glycopeptides.

5. Data Analysis:

-

Use specialized glycoproteomics software (e.g., Byonic, pGlyco) to identify the glycopeptides from the MS/MS spectra.

-

The software should be capable of searching for peptide sequences with attached glycan compositions, including fucose.

-

Perform label-free or label-based quantification to compare the abundance of specific fucosylated glycopeptides between different sample groups.

Quality Control and Troubleshooting:

-

Lectin Affinity Chromatography:

-

Problem: Low yield of fucosylated proteins.

-

Solution: Ensure the lectin is active and not saturated. Optimize the binding and elution conditions (e.g., incubation time, fucose concentration in elution buffer).

-

Problem: High non-specific binding.

-

Solution: Increase the stringency of the wash steps (e.g., by adding a mild detergent to the wash buffer).

-

-

Mass Spectrometry:

-

Problem: Poor fragmentation of glycopeptides.

-

Solution: Optimize the collision energy settings. Consider using alternative fragmentation methods like electron-transfer dissociation (ETD) which can preserve the glycan structure.

-

Problem: Inaccurate glycopeptide identification.

-

Solution: Use a comprehensive glycan database and set appropriate mass tolerances for the precursor and fragment ions. Manually validate the spectra of key identified glycopeptides.

-

Commercial Reagents and Instruments

Table 4: Key Reagents and Instruments for Fucosylated Biomarker Analysis

| Item | Supplier(s) | Example Product/Model |

| Lectins | Vector Laboratories, Medicago AB | Aleuria Aurantia Lectin (AAL), Biotinylated AAL |

| Antibodies | Thermo Fisher Scientific, Abcam | Anti-human Haptoglobin antibody (Fab fragment) |

| ELISA Kits | Thermo Fisher Scientific, FineTest | Human Haptoglobin ELISA Kit |

| Affinity Chromatography Media | Vector Laboratories, QIAGEN | AAL Agarose Bound |

| Mass Spectrometers | Thermo Fisher Scientific, Sciex, Bruker | Orbitrap series, Q-TOF series |

| Glycoproteomics Software | Protein Metrics, pFind Studio | Byonic, pGlyco |

Conclusion and Future Perspectives

The analysis of (+)-fucose containing glycoproteins represents a highly promising avenue for the discovery and validation of early cancer biomarkers. The methods outlined in these application notes provide a robust framework for researchers to investigate the role of fucosylation in their specific cancer models. Lectin-based assays offer a targeted and relatively high-throughput approach for quantifying known fucosylated biomarkers, while mass spectrometry-based glycoproteomics provides a powerful tool for discovering novel fucosylated proteins and characterizing the full extent of fucosylation changes in cancer.

As our understanding of the functional consequences of aberrant fucosylation grows, so too will the clinical utility of these biomarkers. Future work will likely focus on the development of multiplexed assays to simultaneously measure a panel of fucosylated biomarkers, further enhancing their diagnostic accuracy. Additionally, the integration of glycoproteomic data with other 'omics' data will provide a more comprehensive picture of the molecular alterations that drive cancer, paving the way for personalized medicine approaches.

References

-

Evaluation of Fucosylated Haptoglobin as a Diagnostic Biomarker for Hepatocellular Carcinoma in Egypt. (URL: [Link])

-

Sensitivity and Specificity of Selected Biomarkers and Their Combinations in the Diagnosis of Ovarian Cancer. MDPI. (URL: [Link])

-

Recent advances in mass spectrometry (MS)-based glycoproteomics in complex biological samples. PMC - NIH. (URL: [Link])

-

GDP-fucose biosynthesis. Reactome. (URL: [Link])

-

Aided Diagnosis of Hepatocellular Carcinoma Using Serum Fucosylated Haptoglobin Ratios. Journal of Cancer. (URL: [Link])

-

Different EGFR fucosylation sites lead to different EGFR activation.... ResearchGate. (URL: [Link])

-

Circulating Haptoglobin Is an Independent Prognostic Factor in the Sera of Patients with Epithelial Ovarian Cancer. NIH. (URL: [Link])

-

Analysis of Serum Haptoglobin Fucosylation in Hepatocellular Carcinoma and Liver Cirrhosis of Different Etiologies. PMC - NIH. (URL: [Link])

-

Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy. PMC - NIH. (URL: [Link])

-

Novel Fucosylated Biomarkers for the Early Detection of Hepatocellular Carcinoma. PMC. (URL: [Link])

-

Quality Control in the Mass Spectrometry Proteomics Core: A Practical Primer. PMC - NIH. (URL: [Link])

-

Significance of Serum L-fucose Glycoprotein as Cancer Biomarker in Head and Neck Malignancies without Distant Metastasis. PMC - NIH. (URL: [Link])

-